molecular formula C16H21N5O2S B3017360 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1208810-43-8

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B3017360
CAS RN: 1208810-43-8
M. Wt: 347.44
InChI Key: CCWLDSXICLPXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. This compound is likely to be solid at room temperature due to the presence of multiple aromatic rings. Its solubility in different solvents would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving the synthesis of compounds with similar structures has shown promising antimicrobial properties. For instance, studies on derivatives of piperidin-4-yl methanone oxime have demonstrated good antimicrobial activity against a variety of bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar core structures may also possess antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal agents.

Antitubercular Activities

Compounds with cyclopropyl and piperidine units have been evaluated for their antitubercular activities. For example, a study on cyclopropyl methanols reported significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations as low as 0.78 μg/mL (S. S. Bisht et al., 2010). These findings indicate the potential of structurally similar compounds in treating tuberculosis, highlighting the importance of structural motifs like cyclopropyl and piperidine in medicinal chemistry.

Structural and Theoretical Studies

The structural and electronic properties of related compounds have been the subject of detailed investigations. For instance, the thermal, optical, and structural characteristics of a compound containing a piperidin-4-yl group were analyzed, providing insights into its stability and electronic properties (C. S. Karthik et al., 2021). Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for designing drugs with desired biological activities.

Anticancer and Antimicrobial Agents

Research into the synthesis and biological evaluation of compounds featuring oxadiazole, thiadiazole, and piperidine units has revealed their potential as anticancer and antimicrobial agents. For example, the synthesis and molecular docking study of oxazole clubbed pyridyl-pyrazolines showed promising results against cancer cell lines and pathogenic strains, suggesting the utility of these structural frameworks in developing new therapeutics (Kanubhai D. Katariya et al., 2021).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-2-3-12-13(24-20-17-12)16(22)21-8-6-11(7-9-21)15-19-18-14(23-15)10-4-5-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWLDSXICLPXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.